![molecular formula C16H14ClN5O2S B6425382 5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2034633-05-9](/img/structure/B6425382.png)
5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
The compound 5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole features a 2,1,3-benzothiadiazole core linked via a carbonyl group to a piperidine ring, which is further substituted with a 5-chloropyrimidin-2-yloxy moiety. This structure combines heterocyclic systems known for diverse bioactivities. Benzothiadiazole derivatives are recognized for their roles in medicinal chemistry, particularly in modulating neurotransmission and muscle relaxation, as seen in compounds like DS 103-282 (5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole), a myotonolytic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the chloropyrimidine moiety through an etherification reaction. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, diabetes, and neurological disorders due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter ion channel function, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Pharmacological Implications
Target Compound vs. DS 103-282
- Core Structure: Both compounds share the 2,1,3-benzothiadiazole core, which is associated with central nervous system (CNS) activity in DS 103-282. However, the substituents differ significantly: Target Compound: Features a piperidine-1-carbonyl group at position 5 and a 5-chloropyrimidin-2-yloxy substituent on the piperidine. DS 103-282: Contains a 4-(2-imidazolin-2-yl-amino) group at position 4, linked to glycine neurotransmission modulation .
- Activity: DS 103-282 exhibits myotonolytic effects without sedation, attributed to its imidazolinylamino group.
Thiazolo[5,4-d]pyrimidine Derivatives ()
Compounds 1–8 and 10–21 from incorporate a thiazolo[5,4-d]pyrimidine core with amine tails. While structurally distinct from benzothiadiazoles, their synthesis via coupling amine derivatives to a heterocyclic core parallels the target compound’s likely synthetic route (e.g., reacting a benzothiadiazole building block with a substituted piperidine) . These analogs highlight the importance of amine substituents in tuning bioactivity.
Substituent Analysis
Chlorinated Heterocycles
- 5-Chloropyrimidin-2-yloxy Group: The chlorine atom in the target compound’s pyrimidine ring may enhance metabolic stability and binding affinity, similar to 4-chloro-N-(1-cyanocyclohexyl)benzamide (, compound 9), where chloro groups improve pharmacokinetics .
- Piperidine-1-carbonyl Linker : Piperidine’s flexibility and hydrogen-bonding capacity are critical for target engagement. For example, 1-{[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid (, compound 8) uses a pyrrolidine-carboxylic acid group for solubility and receptor interaction, suggesting the target compound’s piperidine-carbonyl group could similarly influence bioavailability .
Research Findings and Hypotheses
Key Observations :
Synthetic Strategy : The target compound’s synthesis likely mirrors ’s approach, involving coupling a preformed benzothiadiazole with a functionalized piperidine .
Pharmacological Gaps: While DS 103-282’s mechanism is linked to glycine receptors, the target compound’s piperidine-carbonyl group could shift activity toward adenosine or kinase targets, common in piperidine-containing drugs.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c17-11-7-18-16(19-8-11)24-12-2-1-5-22(9-12)15(23)10-3-4-13-14(6-10)21-25-20-13/h3-4,6-8,12H,1-2,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPSTCCRRLCHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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